![molecular formula C11H11FN2S B13458080 5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B13458080.png)
5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a fluorinated methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 4-fluoro-2-methylbenzyl bromide with 2-aminothiazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted thiazole derivatives.
科学的研究の応用
5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated methylphenyl group can enhance binding affinity and specificity, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: This compound also features a fluorinated aromatic ring and a heterocyclic core, but with a thiophene ring instead of a thiazole ring.
4-Fluoro-2-methylphenylmagnesium bromide: This Grignard reagent is used in organic synthesis and features a similar fluorinated aromatic ring.
Uniqueness
5-[(4-Fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine is unique due to the presence of both a fluorinated aromatic ring and a thiazole ring, which can confer specific chemical and biological properties. The combination of these structural features can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific research applications.
特性
分子式 |
C11H11FN2S |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
5-[(4-fluoro-2-methylphenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11FN2S/c1-7-4-9(12)3-2-8(7)5-10-6-14-11(13)15-10/h2-4,6H,5H2,1H3,(H2,13,14) |
InChIキー |
KGGHAEICXKBRPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)CC2=CN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


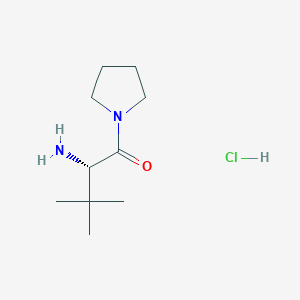

![methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride](/img/structure/B13458000.png)
![2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13458004.png)
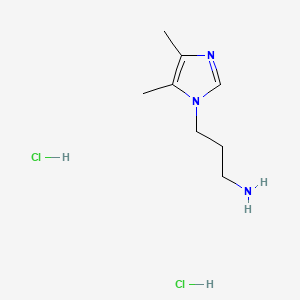
![2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13458014.png)
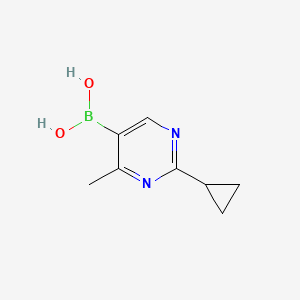

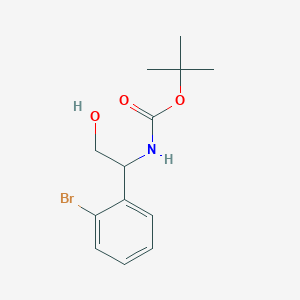
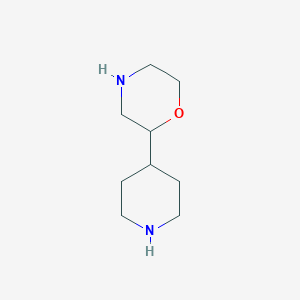
![1-[(Oxan-4-yl)methyl]azetidin-3-amine dihydrochloride](/img/structure/B13458052.png)
![2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride](/img/structure/B13458060.png)
![6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458065.png)
![{[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]carbamoyl}methyl methanesulfonate](/img/structure/B13458070.png)
